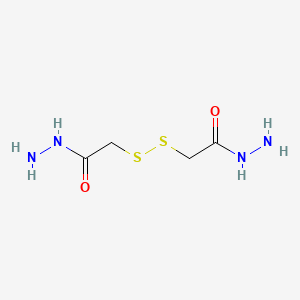

Dithiodiglycolic acid dihydrazide

Description

Conceptual Framework of Dithiodiglycolic Acid Dihydrazide in Advanced Chemical Research

The conceptual utility of this compound in advanced research stems from the synergistic interplay of its disulfide and dihydrazide functionalities. Dihydrazides are well-established as versatile curing agents for epoxy resins, chain extenders for polyurethanes, and crosslinkers for acrylic emulsions. ac-catalysts.comadhesivesmag.com The four reactive primary hydrogens on the two hydrazide groups can react with functionalities like epoxides or isocyanates, contributing to polymer network formation. ac-catalysts.com

The incorporation of a disulfide bond within the dihydrazide structure introduces a layer of dynamic or "smart" behavior. Disulfide bonds are known to be reversible covalent linkages that can be cleaved under specific reducing conditions, such as in the presence of thiols like glutathione (B108866), and can be reformed under oxidizing conditions. nih.gov This redox-responsiveness is a key feature in the design of advanced materials. nih.govdigitellinc.com

Consequently, this compound is conceptually an ideal building block for creating materials with tailored properties:

Redox-Responsive Polymers: It can be used to synthesize polymers and hydrogels that are stable under normal conditions but can be degraded or disassembled in a specific reducing environment. This is highly relevant in fields like drug delivery, where a therapeutic agent could be released in response to the high glutathione concentration inside cells. sigmaaldrich.com

Reversible Crosslinking: In thermoset materials like epoxy resins, the disulfide linkage allows for the creation of networks that can be potentially reprocessed or repaired, contributing to the development of more sustainable and recyclable polymers. patsnap.comgoogle.com

Bioconjugation: The hydrazide groups can react with aldehydes and ketones, while the disulfide offers a cleavable linker, making the molecule a candidate for tethering biomolecules. chemimpex.com

The research findings on related molecules support this framework. For instance, dithiodipropionic acid dihydrazide has been used to prepare epoxy resins with reversible crosslinks. google.com Similarly, the broader field of disulfide-containing polymers demonstrates their value in creating self-healing materials, dynamic adhesives, and stimuli-responsive drug delivery systems. digitellinc.comsigmaaldrich.comrsc.org

Properties of this compound

| Property | Value |

| IUPAC Name | 2-[(2-hydrazinyl-2-oxoethyl)disulfanyl]acetohydrazide nih.gov |

| Molecular Formula | C₄H₁₀N₄O₂S₂ nih.gov |

| Molecular Weight | 210.3 g/mol nih.gov |

| CAS Number | 6854-84-8 nih.gov |

| Synonyms | 2,2'-Disulfanediyldi(acetohydrazide) nih.gov |

Historical Development and Evolution of Research on Dihydrazide and Disulfide Chemistries Relevant to the Chemical Compound

The scientific foundation for a compound like this compound rests on the parallel development of dihydrazide and disulfide chemistries.

Research into dihydrazides gained traction in the mid-20th century. They were first described as useful chemical agents in 1958. ac-catalysts.com Compounds such as adipic acid dihydrazide (ADH), isophthalic dihydrazide (IDH), and sebacic acid dihydrazide (SDH) became commercially significant as effective cross-linking agents for water-based emulsions and hardeners for epoxy resins. adhesivesmag.comwikipedia.org Their ability to improve thermal stability, toughness, and adhesion in various polymer systems cemented their role in industrial and materials science applications. ac-catalysts.comadhesivesmag.com The synthesis of dihydrazides is typically achieved through the reaction of a carboxylic acid ester with hydrazine (B178648) hydrate. ac-catalysts.com

The study of disulfide chemistry has much deeper roots, originating from the observation of the disulfide bond's critical role in protein structure and function in biological systems. nih.govnih.gov For decades, the reversible nature of the disulfide bridge in peptides and proteins has been a central theme in biochemistry. nih.gov In the late 20th and early 21st centuries, materials scientists began to harness this biological principle to create synthetic materials with dynamic properties. nih.govdigitellinc.com This led to a surge in research on disulfide-containing polymers for applications ranging from self-healing materials to controlled-release drug delivery vehicles. rsc.orgrsc.org The ability to create polymers that respond to specific redox cues opened a new frontier in smart materials design. digitellinc.com

The convergence of these two fields—the established utility of dihydrazides in polymer science and the emerging potential of dynamic disulfide chemistry—led to the development of dihydrazides containing disulfide bonds as a novel class of compounds in recent years. patsnap.comgoogle.com These molecules, including this compound and its analogues like dithiodipropionic acid dihydrazide, were created to merge the robust crosslinking capabilities of dihydrazides with the stimulus-responsive nature of the disulfide bond, aiming to satisfy new demands in advanced materials, particularly for medical hydrogels and reversible polymer networks. google.com

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-hydrazinyl-2-oxoethyl)disulfanyl]acetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N4O2S2/c5-7-3(9)1-11-12-2-4(10)8-6/h1-2,5-6H2,(H,7,9)(H,8,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJNJIZMEMBXNJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NN)SSCC(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10218659 | |

| Record name | Acetic acid, 2,2'-dithiobis-, dihydrazide (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10218659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6854-84-8 | |

| Record name | 2,2′-Dithiobis[acetic acid] 1,1′-dihydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6854-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, dithiodi-, dihydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006854848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC209418 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2,2'-dithiobis-, dihydrazide (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10218659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Dithiodiglycolic Acid Dihydrazide

Diverse Synthetic Pathways to Dithiodiglycolic Acid Dihydrazide

The synthesis of this compound primarily relies on precursor-based strategies involving the reaction of dithiodiglycolic acid or its derivatives with hydrazine (B178648).

Precursor-Based Synthetic Strategies: Dithiodiglycolic Acid and Hydrazine Reactivity

The most direct and common method for the preparation of this compound involves the reaction of dithiodiglycolic acid with hydrazine hydrate. chemscene.comgoogle.com This reaction is a standard procedure for converting a carboxylic acid to a hydrazide. The process typically involves heating the dicarboxylic acid with an excess of hydrazine hydrate. The nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the carboxylic acid, leading to the formation of the dihydrazide and water.

The general reaction can be represented as follows:

(HOOCCH₂S)₂ + 2 N₂H₄·H₂O → (H₂NNHCOCH₂S)₂ + 4 H₂O

The reactivity of hydrazine as a potent nucleophile is central to this transformation. researchgate.net Studies on the kinetics of reactions involving hydrazines have shown their significant nucleophilic character, which allows them to readily react with carbonyl compounds. researchgate.net

Optimization and Efficiency Considerations in Dihydrazide Synthesis

The efficiency of dihydrazide synthesis can be influenced by several factors, including reaction time, temperature, and the ratio of reactants. For instance, in the synthesis of other dihydrazides, such as adipic acid dihydrazide, the continuous removal of water from the reaction mixture has been shown to significantly improve the yield by driving the equilibrium towards product formation. google.com While direct optimization studies for this compound are not extensively detailed in the provided search results, the principles from similar syntheses are applicable.

One study on the synthesis of a different dihydrazide highlighted that stirring the precursor with a 10-fold excess of hydrazine monohydrate at room temperature for 72 hours resulted in a 26% yield, whereas using a 20-fold excess in solvent-free conditions yielded only 19%. researchgate.net This suggests that a simple increase in the excess of hydrazine does not necessarily lead to a higher yield and that other parameters like solvent and temperature play a crucial role. The development of efficient synthetic methods often involves a systematic evaluation of these parameters to achieve optimal yields and purity. rsc.org

Derivatization and Functionalization Reactions of the Chemical Compound

This compound possesses two key reactive sites: the hydrazide moieties and the disulfide bridge. These functional groups allow for a range of derivatization and functionalization reactions.

Reactivity of Hydrazide Moieties in Carbonyl Condensation and Related Reactions

The hydrazide functional groups in this compound are highly reactive towards carbonyl compounds, such as aldehydes and ketones, to form hydrazones. libretexts.orgfiveable.me This condensation reaction is a fundamental transformation in organic chemistry, where the nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon. pressbooks.pubvanderbilt.edu The resulting hydrazones can be valuable intermediates in the synthesis of more complex molecules.

The general mechanism involves the formation of a carbinolamine intermediate, which then dehydrates to form the stable C=N double bond of the hydrazone. The reaction is often catalyzed by acid. libretexts.org The reactivity of hydrazides allows them to participate in various condensation reactions, making them useful building blocks in organic synthesis. For example, hydrazides can react with dicarbonyl compounds to form heterocyclic structures.

Disulfide Bridge Modification and Thiol-Disulfide Exchange Processes

The disulfide bond in this compound is a dynamic functional group that can undergo modification through thiol-disulfide exchange reactions. nih.govlibretexts.org This process involves the reaction of a thiol with the disulfide bond, leading to the formation of a new disulfide and a new thiol. libretexts.org This exchange is a reversible redox reaction and is a key process in the chemistry of sulfur-containing compounds. libretexts.orgnih.gov

The general thiol-disulfide exchange reaction can be depicted as:

R-S-S-R + R'-SH ⇌ R-S-S-R' + R-SH

The rate and equilibrium of this exchange are influenced by the structure of the thiols and disulfides involved. rsc.org For instance, studies have shown that the type of thiol and disulfide can significantly affect the rate of radical-disulfide exchange. rsc.org Modification of the disulfide bridge can also be achieved through reduction to the corresponding dithiol, which can then be re-oxidized or functionalized. nih.gov The replacement of a disulfide bridge with a diselenide has been shown to enhance the stability of some molecules. nih.gov

Heterocyclic Ring Formation via this compound Intermediates

The bifunctional nature of this compound, with its two hydrazide groups, makes it a valuable precursor for the synthesis of various heterocyclic compounds. The hydrazide moieties can react with a range of reagents to form rings. For instance, hydrazides are known to react with compounds like carbon disulfide to form thiadiazole derivatives, or with dicarbonyl compounds to form pyridazine (B1198779) structures. ekb.eg

While specific examples utilizing this compound for the synthesis of complex heterocycles were not found in the search results, the general reactivity of dihydrazides is well-established in heterocyclic chemistry. researchgate.net The reaction of a dihydrazide with appropriate bis-electrophiles can lead to the formation of macrocycles or other complex heterocyclic systems. For example, dithiodiglycolic anhydride (B1165640) has been used in the synthesis of 4-thiazolidinones. researchgate.netrsc.org

Fundamental Chemical Reactivity and Mechanistic Studies of Dithiodiglycolic Acid Dihydrazide

Exploration of Reaction Kinetics and Thermodynamics in Systems Containing the Chemical Compound

Specific kinetic and thermodynamic parameters for reactions involving dithiodiglycolic acid dihydrazide have not been reported in the reviewed literature. To populate a data table for this section, dedicated experimental studies would be required. Such studies would typically involve measuring reaction rates under various conditions (temperature, concentration, solvent) to determine rate constants, activation energies, and other kinetic parameters.

For thermodynamic data, techniques like calorimetry would be necessary to measure the enthalpy and entropy of reaction. Without such studies, any presented data would be purely speculative.

Table 1: Hypothetical Reaction Kinetics and Thermodynamics Data

| Reaction Type | Rate Constant (k) | Activation Energy (Ea) | Enthalpy of Reaction (ΔH) | Entropy of Reaction (ΔS) |

| Hydrolysis | Data not available | Data not available | Data not available | Data not available |

| Oxidation | Data not available | Data not available | Data not available | Data not available |

| Reduction | Data not available | Data not available | Data not available | Data not available |

Redox Chemistry of the Disulfide Bond in this compound-Containing Architectures

The central feature of this compound relevant to redox chemistry is its disulfide (-S-S-) bond. This bond can undergo both reduction and oxidation.

Reduction: The disulfide bond can be cleaved reductively to yield two thiol groups. This is a common reaction for disulfides and is crucial in many biological systems involving molecules like glutathione (B108866) and cysteine. Common reducing agents that can effect this transformation include thiols, phosphines, and borohydrides. The product of the reduction of this compound would be mercaptoacetic acid hydrazide.

Oxidation: The sulfur atoms in the disulfide bond are in a relatively low oxidation state and can be oxidized to various higher oxidation states, such as thiosulfinates, thiosulfonates, and ultimately to sulfonic acids, depending on the strength of the oxidizing agent.

Detailed electrochemical data, such as the standard reduction potential of the disulfide bond in this compound, is not available. This information would be key to quantitatively understanding its redox behavior.

Table 2: Expected Redox Reactions of the Disulfide Bond

| Reaction | Reagent | Product |

| Reduction | Dithiothreitol (DTT) | Mercaptoacetic acid hydrazide |

| Oxidation | Hydrogen Peroxide | Sulfonic acid derivatives |

Acid-Base Equilibria and Catalytic Influence on Dihydrazide Reactivity

The this compound molecule possesses basic hydrazide functional groups (-CONHNH2). The terminal amino groups of the hydrazide moieties can be protonated in acidic conditions. The pKa values for these protonation equilibria have not been experimentally determined.

The reactivity of the hydrazide groups can be influenced by both acid and base catalysis.

Acid Catalysis: In the presence of an acid, the carbonyl oxygen of the hydrazide can be protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Base Catalysis: A base can deprotonate the terminal amino group, increasing its nucleophilicity.

These catalytic effects are important in reactions such as the formation of hydrazones from aldehydes and ketones. However, specific studies on the catalytic influence on the reactivity of this compound are lacking.

Table 3: Predicted Acid-Base Properties

| Functional Group | Predicted pKa |

| Hydrazide (-NH2) | Data not available |

| Hydrazide (protonated) | Data not available |

Dithiodiglycolic Acid Dihydrazide in Advanced Materials Science and Engineering

Polymer Chemistry and Cross-linking Applications

The hydrazide groups and the disulfide linkage in dithiodiglycolic acid dihydrazide are key to its utility in polymer chemistry, particularly in the formation of cross-linked polymer networks and the development of stimuli-responsive materials and advanced hydrogel systems.

Mechanisms of Cross-link Formation in Polymer Networks via Hydrazide Chemistry

Hydrazide functional groups are highly reactive towards aldehydes and ketones, forming stable hydrazone linkages. This reactivity is harnessed to create cross-linked polymer networks. In a typical scenario, a polymer with aldehyde or ketone functionalities is mixed with this compound. The two hydrazide ends of the molecule can each react with a functional group on a separate polymer chain, effectively creating a bridge or "cross-link" between them. This process transforms a collection of individual polymer chains into a single, interconnected three-dimensional network. youtube.com

The formation of these cross-links significantly alters the material's properties. The resulting network structure enhances the mechanical strength, thermal stability, and solvent resistance of the polymer. The extent of cross-linking, which can be controlled by the amount of this compound added, determines the final properties of the material. A higher degree of cross-linking leads to a more rigid and robust material, while a lower degree results in a more flexible and elastic network. researchgate.net

Design and Synthesis of Stimuli-Responsive Polymeric Materials Incorporating the Chemical Compound

The disulfide bond (-S-S-) within the this compound molecule provides a "smart" or "stimuli-responsive" characteristic to the polymers it cross-links. researchgate.netrsc.org Disulfide bonds are susceptible to cleavage under specific chemical conditions, particularly in the presence of reducing agents or upon changes in the redox environment. This reversible cleavage allows for the design of materials that can change their properties in response to external triggers. rug.nl

For instance, a hydrogel cross-linked with this compound can be stable under normal conditions but will degrade and release an encapsulated drug when exposed to a reducing environment, such as that found inside certain cells. This targeted degradation is a highly desirable feature in drug delivery systems. The synthesis of these materials involves incorporating the this compound as a cross-linker into a polymer matrix, creating a network that can be controllably disassembled. nih.govutwente.nl

Development of Advanced Hydrogel Systems with Tunable Properties

Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. youtube.com this compound is instrumental in the development of advanced hydrogel systems with precisely controlled, or "tunable," properties. By varying the concentration of the cross-linker, researchers can fine-tune the key characteristics of the hydrogel. nih.govnih.gov

The degree of cross-linking directly influences the swelling ratio, mechanical stiffness, and degradation rate of the hydrogel. researchgate.netnih.gov For example, a higher cross-link density will result in a hydrogel that is less swollen, mechanically stronger, and degrades more slowly. This tunability is crucial for biomedical applications where the hydrogel's properties must be matched to the specific requirements of the target tissue or application, such as in tissue engineering scaffolds or controlled-release drug delivery vehicles. nih.govresearchgate.net

Below is an interactive data table showcasing the tunable properties of hydrogels based on the concentration of a cross-linking agent like this compound.

| Cross-linker Concentration (%) | Swelling Ratio (%) | Mechanical Stiffness (kPa) | Degradation Time (days) |

| 1 | 500 | 10 | 7 |

| 2 | 350 | 25 | 14 |

| 5 | 200 | 50 | 28 |

| 10 | 100 | 100 | 56 |

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) Architectures

The unique structural features of this compound also make it a valuable building block in the construction of highly ordered, porous materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).

This compound as a Linker in Covalent Organic Framework Synthesis

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures. They are constructed from organic building blocks, known as linkers, that are connected by strong covalent bonds. The bifunctional nature of this compound, with its two reactive hydrazide ends, allows it to act as a linear linker in the synthesis of COFs.

Ligand Role in the Formation of Metal-Organic Frameworks and Coordination Polymers

Metal-Organic Frameworks (MOFs) are similar to COFs but are formed by the coordination of metal ions or clusters with organic ligands. mdpi.comverizonaonlinepublishing.com The hydrazide groups of this compound can act as effective binding sites for metal ions, making it a suitable ligand for the construction of MOFs and coordination polymers. nih.govd-nb.infonih.gov

The coordination of metal ions to the hydrazide moieties can lead to the formation of one-, two-, or three-dimensional networks. The structure of the resulting MOF or coordination polymer is influenced by several factors, including the coordination geometry of the metal ion, the flexibility of the this compound ligand, and the reaction conditions. The presence of the disulfide bond can also introduce redox-activity into the framework, opening up possibilities for applications in sensing and electronics. rsc.org

Supramolecular Chemistry and Nanomaterial Fabrication

Macromolecular self-assembly is a process in which molecules spontaneously organize into ordered, stable structures through non-covalent interactions. youtube.com this compound is a potent directing agent in self-assembly due to its distinct molecular regions that promote specific, directional interactions.

The primary principles guiding self-assembly using this molecule are:

Hydrogen Bonding : The two hydrazide groups (-NHNH2) at each end of the molecule are strong hydrogen bond donors and acceptors. These groups can form extensive networks of hydrogen bonds, directing molecules to align in predictable patterns, such as sheets or linear chains.

Amphiphilicity : The molecule exhibits amphiphilic character. The hydrazide terminals are highly polar, while the central dithio-ethane backbone (-S-S-CH2-) is significantly less polar. In aqueous media, this drives the molecules to arrange themselves to minimize unfavorable interactions, often forming structures like micelles or vesicles where the polar heads face the water and the non-polar sections are sequestered. youtube.com

Redox-Responsive Assembly : The disulfide bond itself is a point of control. The molecule's shape and chemical nature change dramatically upon reduction to two separate thiol-containing molecules. This allows for the creation of "smart" materials that can assemble under oxidizing conditions and disassemble—or re-assemble into a different structure—upon application of a reducing agent. researchgate.net This dynamic behavior is crucial for creating responsive nanomaterials.

The process of directed self-assembly (DSA) can be guided by external cues, such as a pre-patterned substrate (graphoepitaxy) or a chemically modified surface (chemoepitaxy). mdpi.com By using a molecule like this compound, these techniques can produce highly ordered nanostructures. For example, a blend of block copolymers containing this functional unit could assemble on a chemical template, leading to the formation of coexisting, ordered morphologies in different regions of the substrate. nih.gov

Nanozymes are nanomaterials that possess intrinsic enzyme-like characteristics. The redox-active nature of the disulfide bond in this compound makes it a valuable component for engineering nanozymes that mimic oxidoreductase enzymes, which are critical for managing oxidative stress in biological systems. nih.gov

Frameworks or nanoparticles incorporating this compound can be designed to exhibit multi-enzymatic activities, particularly mimicking superoxide (B77818) dismutase (SOD) and catalase. nih.gov These two enzymes work in a cascade to detoxify reactive oxygen species (ROS).

Superoxide Dismutase (SOD) Mimetic Activity : SOD catalyzes the dismutation of the highly reactive superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). A nanozyme system built with this compound could facilitate this by using its disulfide/thiol redox couple to cycle between oxidized (S-S) and reduced (SH) states, transferring electrons to and from the superoxide radicals.

Catalase (CAT) Mimetic Activity : Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen. The nanozyme's structure can provide catalytic sites that promote this reaction, thus completing the detoxification cascade initiated by the SOD-like activity.

The engineering challenge lies in creating a stable nanostructure, such as a metal-organic framework (MOF) or a protein nanocage, where the this compound units are accessible and oriented correctly to perform these catalytic functions. nih.gov The ability to house multiple mimetic activities in a single nanozyme system is highly efficient for combating complex conditions like ischemia-reperfusion injury, where a surge of different ROS occurs. nih.gov

| Mimetic Activity | Biological Enzyme | Reaction Catalyzed | Role of this compound |

| SOD-like | Superoxide Dismutase | 2O₂⁻ + 2H⁺ → H₂O₂ + O₂ | The S-S/SH redox couple acts as the catalytic core to mediate electron transfer. |

| Catalase-like | Catalase | 2H₂O₂ → 2H₂O + O₂ | The framework provides sites that lower the activation energy for H₂O₂ decomposition. |

This compound is an exemplary building block for advanced nanocarriers in targeted delivery research due to its combination of a reactive handle for conjugation and a stimulus-responsive linker for release. nih.govscilit.com The design of these nanocarriers focuses on delivering a therapeutic payload specifically to target cells or tissues while minimizing effects on healthy parts of the body. mdpi.com

The key design features enabled by this compound are:

Targeted Conjugation : The terminal hydrazide groups are highly useful for bioconjugation. They can react with aldehyde or ketone groups, which can be engineered onto targeting ligands such as antibodies, peptides (e.g., folic acid for cancer cells), or aptamers. rsc.org This reaction forms a stable hydrazone bond, securely attaching the targeting moiety to the nanocarrier's surface and guiding it to the desired biological location.

Redox-Triggered Payload Release : The disulfide bond is the cornerstone of the release mechanism. While stable in the oxidizing environment of the bloodstream, it is efficiently cleaved inside target cells by the high concentration of reducing agents like glutathione (B108866). libretexts.org This intracellular cleavage breaks apart the nanocarrier framework, leading to the rapid and localized release of the encapsulated drug. This "on-demand" release is a hallmark of advanced drug delivery systems. nih.gov

Multi-stimuli Response : The hydrazone bond used for ligand attachment can also be designed to be pH-sensitive. rsc.org This creates a dual-responsive system where the nanocarrier might be destabilized by the acidic environment of endosomes or lysosomes, with the final disulfide cleavage ensuring release into the cytoplasm. This multi-layered control enhances the specificity of the delivery system. nih.gov

These principles have been applied in the design of various nanoparticle systems, including liposomes, polymersomes, and poly(lactic-co-glycolic acid) (PLGA) nanoparticles, to improve therapeutic outcomes in preclinical models of various diseases. mdpi.comnih.gov

| Feature | Component of this compound | Function in Nanocarrier |

| Targeting | Hydrazide Groups (-CONHNH₂) | Covalent attachment of targeting ligands (e.g., antibodies, folic acid) via hydrazone linkage. |

| Payload Encapsulation | Overall Molecular Structure | Forms the backbone or crosslinker of the nanoparticle matrix (e.g., hydrogel, polymer). |

| Stimulus-Responsive Release | Disulfide Bond (-S-S-) | Remains stable in circulation but cleaves in the reducing intracellular environment, releasing the drug. |

Coordination Chemistry of Dithiodiglycolic Acid Dihydrazide

Ligand Properties and Metal Ion Chelation

Dithiodiglycolic acid dihydrazide, with the chemical formula C4H10N4O2S2, is a multifaceted ligand in the realm of coordination chemistry. Its structure, featuring two hydrazide moieties (-CONHNH2) connected by a dithioether linkage (-S-S-), bestows upon it a range of potential donor sites for coordinating with metal ions. The key donor atoms are the carbonyl oxygens, the terminal amino nitrogens of the hydrazide groups, and potentially the sulfur atoms of the disulfide bridge. This multidentate character allows it to form stable chelate rings with metal centers.

The chelation behavior of this compound is largely dictated by the nature of the metal ion and the reaction conditions. Typically, it acts as a neutral bidentate or polydentate ligand. In many complexes, it coordinates through the carbonyl oxygen and the amino nitrogen of each hydrazide group, forming five-membered chelate rings. This mode of coordination is common for hydrazide-based ligands, as the resulting ring structure is thermodynamically stable.

The flexibility of the ligand's backbone, owing to the C-S and S-S single bonds, allows it to adopt various conformations to accommodate the geometric preferences of different metal ions. This conformational adaptability enables it to bridge two or more metal centers, leading to the formation of polynuclear complexes. The presence of both hard (oxygen and nitrogen) and soft (sulfur) donor atoms makes this compound a versatile ligand capable of coordinating with a wide array of transition metals, lanthanides, and actinides.

The following table summarizes the potential donor sites and common coordination modes of this compound:

| Donor Atom | Type | Common Coordination Modes |

| Carbonyl Oxygen (O) | Hard | Bidentate (with amino nitrogen) |

| Amino Nitrogen (N) | Hard | Bidentate (with carbonyl oxygen) |

| Sulfur (S) | Soft | Bridging, Monodentate (less common) |

Elucidation of Coordination Geometries and Electronic Structures in Complexes

The coordination of this compound to a metal center results in complexes with diverse geometries, largely influenced by the coordination number of the metal ion and the stoichiometry of the metal-ligand ratio. Common coordination numbers for metal complexes are 4, 5, and 6, leading to tetrahedral, square planar, trigonal bipyramidal, square pyramidal, and octahedral geometries.

For instance, in a 1:1 metal-to-ligand ratio with a divalent metal ion, and assuming the ligand acts as a tetradentate donor (coordinating through both hydrazide moieties), a six-coordinate octahedral geometry can be achieved by the additional coordination of two solvent molecules or other monodentate ligands. If the ligand acts as a bridging ligand between two metal centers, various polynuclear structures can arise.

The electronic structure of these complexes is a direct consequence of the interaction between the metal d-orbitals and the ligand orbitals. The ligand field strength of this compound, which is determined by its donor atoms, dictates the splitting of the metal d-orbitals. The presence of both N and O donor atoms places it in the intermediate range of the spectrochemical series.

Techniques such as UV-visible spectroscopy are instrumental in probing the electronic transitions within these complexes and determining the ligand field splitting energy. The electronic spectra of these complexes typically exhibit bands corresponding to d-d transitions within the metal center and charge transfer transitions between the metal and the ligand.

The table below outlines potential coordination geometries for hypothetical complexes of this compound (L) with a generic divalent metal ion (M):

| Complex Stoichiometry | Potential Coordination Geometry | Notes |

| [M(L)Cl2] | Tetrahedral or Square Planar | Depends on the metal ion's d-electron configuration. |

| [M(L)(H2O)2] | Octahedral | Assuming L is tetradentate. |

| [M2(L)Cl4] | Various polynuclear structures | L acts as a bridging ligand. |

Influence of this compound on Metal Center Redox Behavior within Complexes

The this compound ligand can significantly influence the redox properties of the coordinated metal center. The donor atoms of the ligand modulate the electron density at the metal ion, thereby affecting its reduction potential. The presence of electron-donating hydrazide groups tends to stabilize higher oxidation states of the metal, making oxidation more difficult (a more negative reduction potential). Conversely, the electronegative oxygen and sulfur atoms can withdraw electron density, potentially stabilizing lower oxidation states.

The disulfide (-S-S-) linkage within the ligand is itself redox-active. It can be reduced to two thiol groups (-SH), which can also coordinate to metal ions. This introduces another layer of complexity to the redox behavior of the complexes, as the ligand can participate directly in electron transfer processes. The interplay between the metal-centered and ligand-centered redox events can lead to interesting electrochemical properties.

Cyclic voltammetry is a key technique used to study the redox behavior of these complexes. The resulting voltammograms can reveal the potentials at which the metal center and/or the ligand undergo oxidation or reduction. The reversibility of these processes provides insight into the stability of the different oxidation states of the complex. The coordination environment provided by this compound can be tailored to tune the redox potential of the metal center for specific applications, such as in catalysis or sensor technology.

Computational and Theoretical Studies of Dithiodiglycolic Acid Dihydrazide Systems

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like dithiodiglycolic acid dihydrazide. nih.govresearchgate.netnih.gov DFT methods allow for the calculation of various molecular properties that are crucial for understanding its chemical behavior.

Detailed research findings from DFT studies on hydrazide derivatives and related compounds provide a framework for what can be expected from similar analyses of this compound. nih.govnih.gov For instance, DFT calculations can determine the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting reactivity. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical hardness. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, are invaluable for identifying the electron-rich and electron-deficient regions of the molecule. nih.gov These maps can predict sites susceptible to electrophilic and nucleophilic attack, offering insights into how this compound might interact with other molecules.

Natural Bond Orbital (NBO) analysis can further dissect the electronic structure by describing the electron density in terms of localized bonds and lone pairs, providing a more intuitive chemical picture of bonding and intramolecular interactions. nih.gov

Table 1: Calculated Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C4H10N4O2S2 | PubChem nih.gov |

| Molecular Weight | 210.3 g/mol | PubChem nih.gov |

| XLogP3-AA | -1.9 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 4 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 4 | PubChem nih.gov |

Note: This table presents basic computed properties. Detailed DFT calculations would provide more in-depth electronic structure data.

Molecular Dynamics Simulations for Supramolecular Assembly and Polymer Dynamics

Molecular Dynamics (MD) simulations offer a window into the dynamic behavior of this compound systems over time, which is essential for understanding processes like supramolecular assembly and the dynamics of polymers incorporating this molecule. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom, revealing how the molecule and its aggregates behave in different environments.

In the context of supramolecular chemistry, MD simulations can predict how individual molecules of this compound might self-assemble into larger, ordered structures. nih.gov These simulations can elucidate the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that drive the assembly process. Understanding these interactions is crucial for designing new materials with specific self-assembling properties.

Table 2: Key Parameters from Molecular Dynamics Simulations

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Radial Distribution Function (g(r)) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Can reveal the nature of solvation and the formation of aggregates. |

| Mean Squared Displacement (MSD) | Measures the average distance a molecule travels over time. | Used to calculate diffusion coefficients, indicating mobility in a medium. |

| Radius of Gyration (Rg) | A measure of the size and shape of a polymer chain. | Provides insight into the compactness and conformation of polymers containing the dihydrazide. |

Note: The values for these parameters would be obtained from actual MD simulation studies.

Advanced Modeling Techniques for Materials Design and Property Prediction

Beyond standalone DFT and MD, advanced modeling techniques are being employed to accelerate the design of new materials based on this compound and to predict their properties with greater accuracy. nih.gov These methods often integrate different computational approaches and leverage machine learning to build predictive models from large datasets. escholarship.org

One such approach is Quantitative Structure-Property Relationship (QSPR) modeling. By correlating the structural features of a series of related molecules with their experimentally determined properties, QSPR models can be developed to predict the properties of new, untested molecules. For this compound derivatives, QSPR could be used to predict properties like solubility, melting point, or even performance in a specific application, based on their chemical structure.

Multiscale modeling is another powerful technique that bridges the gap between different levels of theory. For example, quantum mechanical calculations on a small, representative part of a system can be used to parameterize a classical force field for large-scale molecular dynamics simulations. This allows for the study of large, complex systems, such as bulk polymers or extended supramolecular structures, while still retaining a degree of quantum mechanical accuracy.

These advanced modeling techniques are instrumental in rational materials design, enabling researchers to screen vast numbers of potential candidates computationally before embarking on time-consuming and expensive laboratory synthesis. nih.gov This computational pre-screening significantly streamlines the discovery process for new materials with tailored properties.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

Advanced Analytical Characterization Methodologies for Dithiodiglycolic Acid Dihydrazide Research

Spectroscopic Analysis (e.g., NMR, IR, UV-Vis, Mass Spectrometry) for Structural Confirmation and Purity Assessment.mdpi.commdpi.comnih.gov

Spectroscopic methods are indispensable for elucidating the molecular structure and assessing the purity of Dithiodiglycolic Acid Dihydrazide. These techniques provide detailed information about the compound's functional groups, connectivity, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific experimental ¹H and ¹³C NMR data for this compound are not widely published, theoretical data and analysis of analogous structures, such as hydrazides and molecules with similar backbones, provide expected chemical shifts. mdpi.comresearchgate.net For instance, in the ¹H NMR spectrum, one would anticipate signals corresponding to the methylene (B1212753) (-CH₂-) protons adjacent to the sulfur atom and the hydrazide (-NHNH₂) protons. In the ¹³C NMR spectrum, characteristic peaks for the carbonyl carbon (C=O) and the methylene carbon would be expected. mdpi.com For comparison, in the related compound N,N'-Diacetylhydrazine, the methyl protons appear as a singlet, and the NH protons also present as a singlet in DMSO-d₆. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the functional groups present in this compound. The IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the hydrazide group, C=O (amide I) stretching, and N-H bending (amide II). researchgate.netscience.gov The presence of the S-S bond is more challenging to detect via IR as it often shows a weak absorption band in the 400-500 cm⁻¹ region. Studies on other hydrazide derivatives show strong C=O stretching bands typically in the range of 1580–1644 cm⁻¹ and N-H stretching vibrations around 3016–3307 cm⁻¹. mdpi.com

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. This compound is expected to exhibit absorption maxima related to its carbonyl and disulfide chromophores. The disulfide bond typically shows a weak absorption around 250 nm. wikipedia.org The hydrazide group may also contribute to the UV-Vis spectrum.

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. The computed molecular weight of this compound is 210.3 g/mol . nih.gov High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the molecular formula C₄H₁₀N₄O₂S₂. nih.gov Fragmentation patterns would likely involve cleavage of the C-S, S-S, and C-N bonds.

| Spectroscopic Technique | Expected Observations for this compound | Reference Data from Analogous Compounds |

| ¹H NMR | Signals for -CH₂- and -NHNH₂ protons. | N,N'-Diacetylhydrazine: CH₃ singlet, NH singlet (in DMSO-d₆). nih.gov |

| ¹³C NMR | Peaks for C=O and -CH₂- carbons. | Hydrazide-hydrazones: C=O resonance at ca. 161.93–162.80 ppm. mdpi.com |

| IR Spectroscopy | N-H stretching, C=O stretching, N-H bending. | Hydrazide derivatives: C=O stretch at 1580–1644 cm⁻¹, N-H stretch at 3016–3307 cm⁻¹. mdpi.com |

| UV-Vis Spectroscopy | Absorption from C=O and S-S chromophores. | Disulfides: Weak absorption around 250 nm. wikipedia.org |

| Mass Spectrometry | Molecular ion peak confirming MW of 210.3 g/mol . | Computed MW for C₄H₁₀N₄O₂S₂ is 210.3 g/mol . nih.gov |

Chromatographic Techniques for Compound Separation and Reaction Monitoring.rsc.orgacs.orgnih.govresearchgate.netazom.com

Chromatographic methods are essential for purifying this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation, quantification, and purification of this compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient, would be suitable for analyzing the purity of the compound and for monitoring reaction progress. Detection could be achieved using a UV detector set at a wavelength where the compound absorbs, such as around 210-220 nm for the amide bond or near 250 nm for the disulfide bond.

Gas Chromatography (GC): For volatile derivatives of this compound, gas chromatography could be employed. acs.orgresearchgate.netazom.com However, due to the low volatility and polar nature of the dihydrazide, derivatization would likely be necessary. GC coupled with a flame photometric detector (FPD) is particularly sensitive to sulfur-containing compounds. rsc.org

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique for monitoring reactions and assessing the purity of fractions during purification. nih.gov For this compound, a silica (B1680970) gel plate could be used as the stationary phase with a polar solvent system, such as a mixture of ethyl acetate (B1210297) and methanol, as the mobile phase. Visualization of the spots could be achieved using UV light or by staining with an appropriate reagent like iodine vapor or potassium permanganate.

| Chromatographic Technique | Application for this compound | Typical Parameters |

| HPLC | Purity assessment, reaction monitoring, purification. | Column: C18; Mobile Phase: Water/Acetonitrile gradient; Detection: UV. |

| GC | Analysis of volatile derivatives. | Requires derivatization; Detector: Flame Photometric Detector (FPD) for sulfur. rsc.org |

| TLC | Rapid reaction monitoring, purity checks. | Stationary Phase: Silica gel; Mobile Phase: Ethyl acetate/Methanol; Visualization: UV, Iodine. |

Microscopic Characterization (e.g., TEM, SEM, AFM) for Nanostructure Elucidation.nih.govacs.orgnih.gov

Microscopic techniques are vital for visualizing the morphology and structure of this compound, especially when it is part of a larger assembly or nanostructure.

Transmission Electron Microscopy (TEM): TEM can provide high-resolution images of this compound-based materials, such as nanoparticles or self-assembled structures. nih.gov While imaging single organic molecules is challenging, TEM can reveal the morphology, size, and distribution of nano-assemblies. Cryo-TEM, where the sample is flash-frozen, can be used to observe the structures in a near-native state. nih.gov

Scanning Electron Microscopy (SEM): SEM is used to study the surface topography and morphology of crystalline or amorphous this compound. acs.org It provides three-dimensional-like images and can be used to characterize the crystal habit and size distribution of the bulk material.

Atomic Force Microscopy (AFM): AFM can be used to image the surface of this compound crystals at the nanoscale. nih.gov It can reveal surface defects, growth patterns, and the arrangement of molecules on the crystal surface. In-situ AFM can be used to study crystallization processes in real-time.

| Microscopic Technique | Information Obtained for this compound |

| TEM | High-resolution images of nanostructures, size and shape analysis. nih.gov |

| SEM | Surface topography, crystal morphology, and size distribution. acs.org |

| AFM | Nanoscale surface imaging, crystal growth studies, defect analysis. nih.gov |

X-ray Diffraction (XRD) and Small-Angle Scattering (SAS) for Crystalline and Supramolecular Architectures.mdpi.comwikipedia.orglibretexts.orgyoutube.comnih.gov

X-ray diffraction techniques are the gold standard for determining the three-dimensional atomic arrangement in crystalline materials.

Small-Angle Scattering (SAS): Small-angle X-ray scattering (SAXS) can be used to investigate the size, shape, and arrangement of this compound-based nanostructures in solution or in a solid matrix. This technique is particularly useful for characterizing supramolecular assemblies and nanoparticles.

| Diffraction Technique | Structural Information for this compound |

| Single-Crystal XRD | Precise 3D atomic structure, bond lengths, and angles. wikipedia.orglibretexts.org |

| Powder XRD | Crystalline phase identification, purity assessment. nih.gov |

| SAXS | Size, shape, and arrangement of nanostructures. |

Electrochemical Methods for Redox Potential Determination and Reaction Monitoring.wikipedia.orgchemistryviews.orgescholarship.orgacs.org

Electrochemical methods can be employed to study the redox behavior of this compound, which is particularly relevant due to the presence of the disulfide bond.

Cyclic Voltammetry (CV): Cyclic voltammetry can be used to determine the redox potential of the disulfide/thiol redox couple in this compound. The disulfide bond can be electrochemically reduced to two thiol groups, and this process can be reversed by oxidation. The CV would show a reduction peak and an oxidation peak, the potentials of which provide information about the thermodynamics of the redox process. The standard redox potential for many organic disulfide/thiol couples is around -250 mV versus the standard hydrogen electrode at pH 7. wikipedia.org

Coulometric Titration: This technique can be used for the quantitative determination of the disulfide content. By applying a constant current or potential, the disulfide can be completely reduced, and the total charge passed is proportional to the amount of the substance.

| Electrochemical Method | Application for this compound | Expected Findings |

| Cyclic Voltammetry | Determination of redox potential. | Reduction and oxidation peaks corresponding to the S-S/SH-HS couple. |

| Coulometric Titration | Quantitative analysis of disulfide content. | Precise measurement of the amount of reducible disulfide. |

Emerging Research Frontiers and Future Directions in Dithiodiglycolic Acid Dihydrazide Studies

Development of Novel Responsive Chemical Systems and Devices

The dual functionality of dithiodiglycolic acid dihydrazide makes it an exceptional candidate for the development of "smart" materials and responsive systems. The hydrazide groups serve as effective crosslinkers, while the internal disulfide bond acts as a trigger for controlled degradation or transformation.

Detailed Research Findings:

The primary application envisioned for this molecule is as a bifunctional crosslinking agent. Hydrazide groups are known to react efficiently with aldehyde and ketone functionalities to form stable hydrazone bonds. thermofisher.com This chemistry is widely used in polymer science, where dihydrazides like adipic acid dihydrazide (ADH) are employed to crosslink acrylic emulsions containing monomers like diacetone acrylamide (B121943) (DAAM). gantrade.comgantrade.com This process creates robust, three-dimensional polymer networks at ambient temperatures. gantrade.com

The key innovation offered by this compound is the introduction of a redox-cleavable disulfide linkage into the crosslink. Disulfide bonds are stable in typical extracellular environments but can be readily cleaved in the presence of reducing agents like glutathione (B108866) (GSH). nih.govnih.gov The intracellular concentration of GSH is significantly higher (1-10 mM) than the extracellular concentration (2-20 µM), providing a distinct environmental trigger. nih.gov

This functionality allows for the design of advanced responsive systems:

Redox-Responsive Hydrogels: By crosslinking polymers with this compound, it is possible to create hydrogels that are stable under normal conditions but will degrade and release encapsulated contents, such as drugs or cells, within the reducing environment of a cell. nih.govnih.gov This concept has been demonstrated with other disulfide-containing crosslinkers, such as N,N'-bis(acryloyl)cystamine (BAC), which are used to fabricate hydrogels for the controlled capture and release of proteins and other macromolecules. mdpi.comresearchgate.net

Biodegradable Drug Delivery Nanoparticles: Polymeric nanoparticles or nanogels crosslinked with this dihydrazide could serve as intelligent drug delivery vehicles. nih.gov These carriers would protect their therapeutic cargo in circulation and then rapidly release it upon internalization by target cells, triggered by the high intracellular GSH levels. nih.govresearchgate.net This targeted release mechanism can significantly enhance therapeutic efficacy and reduce side effects. nih.gov

Dual-Responsive Materials: The hydrazone bonds formed during crosslinking can be reversible under acidic conditions. acs.org This creates the potential for dual-responsive materials that can be degraded or altered by changes in either pH or redox potential, offering orthogonal control over material properties.

| Responsive System | Key Functional Groups | Stimulus/Trigger | Potential Application | Relevant Research Concept |

|---|---|---|---|---|

| Smart Hydrogels | Hydrazide (-CONHNH2), Disulfide (-S-S-) | Redox (e.g., Glutathione) | Controlled drug release, tissue engineering scaffolds | Redox-responsive degradation via disulfide cleavage. nih.govnih.govmdpi.com |

| Drug Delivery Nanoparticles | Hydrazide (-CONHNH2), Disulfide (-S-S-) | Intracellular reducing environment | Targeted cancer therapy, gene delivery | GSH-triggered release of encapsulated therapeutics. nih.govresearchgate.net |

| Covalent Adaptable Networks | Hydrazone (-C=N-NH-), Disulfide (-S-S-) | pH (acidic), Redox | Self-healing materials, recyclable thermosets | Orthogonal degradation via acid-labile hydrazone and redox-labile disulfide bonds. acs.org |

Innovations in Catalysis and Chemical Transformation Processes

The molecular structure of this compound is rich with potential coordination sites, suggesting its utility as a novel multidentate ligand in transition metal catalysis. The sulfur and nitrogen atoms can act as electron donors to stabilize metal centers, potentially leading to catalysts with unique activity and selectivity.

Detailed Research Findings:

While phosphorus and nitrogen-based ligands have historically dominated catalysis, there is a growing interest in ligands containing sulfur atoms, such as thioethers. bohrium.comthieme-connect.com Thioether ligands are recognized for their ability to stabilize thiophilic transition metals and act as hemilabile groups in catalysts. researchgate.net Likewise, hydrazide and hydrazone derivatives are well-established as effective ligands that can form stable complexes with a wide range of transition metals, which have been explored for catalytic applications in processes like oxidation-reduction. asianpubs.orgchemistryjournal.net

This compound offers the potential to act as a tetradentate or higher-polydentate N,S-heterodonor ligand. The combination of soft sulfur donors and harder nitrogen/oxygen donors in a single, flexible backbone could lead to:

Novel Metal Complexes: The ligand could form stable chelate rings with metal ions, creating unique coordination geometries that are not easily accessible with simpler ligands. acs.org

Asymmetric Catalysis: By introducing chiral elements into the ligand backbone or through coordination, it may be possible to develop catalysts for asymmetric transformations, an area where chiral thioether ligands have already shown promise. researchgate.netrsc.org

Tandem or Cascade Catalysis: The redox-active disulfide bond could potentially participate directly in a catalytic cycle or be used to switch the catalyst's activity "on" or "off" through an external redox stimulus.

| Potential Catalytic System | Coordinating Atoms | Metal Center (Example) | Potential Transformation | Relevant Research Concept |

|---|---|---|---|---|

| N,S-Heterodonor Complex | Sulfur (thioether-like), Nitrogen (hydrazide), Oxygen (carbonyl) | Palladium, Rhodium, Copper | Cross-coupling, Hydrogenation, Hydrosilylation | Use of thioether and hydrazide groups as ligands for transition metals. bohrium.comasianpubs.org |

| Redox-Switchable Catalyst | Sulfur, Nitrogen, Oxygen | Cobalt, Iron | Oxidation-Reduction Reactions | Modulation of catalytic activity via cleavage/formation of the disulfide bond. |

Interdisciplinary Research at the Interface of Materials Science, Chemistry, and Biochemical Systems

The unique combination of functionalities in this compound places it at the nexus of several scientific disciplines. Its future development is expected to drive innovation across materials science, synthetic chemistry, and biochemical engineering.

Detailed Research Findings:

Interface of Materials Science and Chemistry: The compound is a building block for advanced functional materials. Its parent compound, dithiodiglycolic acid, has been used to create redox-sensitive coordination polymers and to develop antibacterial materials by incorporating it into polyester (B1180765) networks like poly(glycerol sebacate). sigmaaldrich.comnycu.edu.tw The dihydrazide derivative provides a reactive handle to incorporate these same redox-active and potentially bioactive properties into a wider range of polymer systems, particularly those functionalized with carbonyl groups. gantrade.comgantrade.com This enables the creation of smart coatings, adaptable networks, and self-healing materials where bond formation and cleavage can be precisely controlled. nih.govacs.org

Interface of Chemistry and Biochemical Systems: The most promising interdisciplinary applications lie in biomedicine. The redox-responsiveness of the disulfide bond is exquisitely tuned to the differential between extracellular and intracellular environments, making it an ideal component for biocompatible and biodegradable materials. nih.govmagtech.com.cn

Tissue Engineering: Scaffolds crosslinked with this compound could be designed to degrade at a rate that matches new tissue formation, triggered by the cells themselves. Research on similar systems using adipic dihydrazide to modify collagen/hyaluronic acid scaffolds has shown that such modifications can improve stability and biocompatibility. nih.gov

Drug and Gene Delivery: The ability to create biodegradable polymers that release their payload in response to a specific biological cue is a central goal of drug delivery research. nih.govnih.gov The parent acid is already explored for creating redox-responsive nanoparticles for improved cancer therapy. sigmaaldrich.com this compound extends this capability, allowing for its integration into systems designed for delivering not just small molecules, but also larger biologics like proteins and nucleic acids.

Synthetic Biology and Bio-conjugation: The hydrazide groups can be used to specifically label or crosslink glycoproteins after periodate (B1199274) oxidation of their sugar moieties, providing a tool for tethering proteins to surfaces or other molecules in a redox-sensitive manner. thermofisher.com Furthermore, the anhydride (B1165640) of the parent acid has been shown to be a valuable synthon for creating functionalized 4-thiazolidinones, which are core structures in various pharmaceuticals. rsc.org This suggests that the dihydrazide could also serve as a precursor for novel bioactive compounds.

Q & A

Basic: What are the established methods for synthesizing DTDAD and characterizing its purity?

Answer:

DTDAD is typically synthesized via oxidative coupling of thiols or by reacting dithiodiglycolic acid with hydrazine hydrate under controlled conditions. Purity is assessed using:

- Crystallography : Single-crystal X-ray diffraction confirms molecular structure (e.g., adipic acid dihydrazide analogs in ).

- Spectroscopy : FTIR and NMR verify functional groups (e.g., disulfide bonds at ~500 cm⁻¹ in IR and proton shifts for hydrazide groups in ¹H NMR).

- Chromatography : HPLC with UV detection ensures absence of unreacted precursors .

Basic: How is DTDAD utilized in crosslinking polymers, and what analytical techniques confirm crosslink formation?

Answer:

DTDAD introduces disulfide bonds for reversible crosslinking in hydrogels, epoxy resins, and biopolymers. Key methods include:

- Schiff Base Chemistry : Aldehyde-modified hyaluronic acid crosslinked with DTDAD forms redox-responsive hydrogels (rheology confirms gelation; swelling tests assess reversibility) .

- Periodate Oxidation : Oxidizes carbohydrate residues in immunoglobulins, enabling DTDAD-mediated heavy-chain crosslinking (SDS-PAGE validates crosslink density) .

- Mechanical Testing : Dynamic mechanical analysis (DMA) measures elastic modulus changes in epoxy resins post-crosslinking .

Advanced: What strategies optimize DTDAD's disulfide crosslinking efficiency in hydrogels while maintaining biocompatibility?

Answer:

- Redox Control : Adjust DTT (dithiothreitol) concentration during reduction to balance crosslink density and biocompatibility. For example, 5 mM DTT cleaves ~70% of disulfide bonds without cytotoxic effects .

- Oxidation Gradients : Mild H₂O₂ (0.1–1.0%) increases crosslink density while preserving cell viability in HA-DTPH hydrogels .

- In Situ Encapsulation : Use physiological pH (8.8–9.0) to trigger rapid gelation for 3D cell cultures (viability assays validate biocompatibility) .

Advanced: How can researchers resolve contradictions in dihydrazide modifiers' effects on resin viscosity and thermal stability?

Answer:

Discrepancies arise from varying modifier concentrations and curing conditions. Methodological approaches include:

- Dose-Response Analysis : Systematic variation of DTDAD content (e.g., 2–6 wt.% in urea-formaldehyde resins) reveals non-linear effects on viscosity and thermal degradation (TGA/DTG) .

- Curing Kinetics : Isothermal calorimetry correlates crosslinker reactivity with resin vitrification time .

- Statistical Modeling : Multivariate regression identifies dominant factors (e.g., DTDAD symmetry reduces viscosity interference in AUF resins) .

Basic: What role does DTDAD play in reducing free formaldehyde in urea-formaldehyde resins?

Answer:

DTDAD scavenges free formaldehyde via hydrazide-carbaldehyde reactions, forming stable hydrazones. Quantification methods:

- Titration : Hydroxylamine hydrochloride method measures residual formaldehyde .

- Spectrophotometry : Acetylacetone reaction at 412 nm quantifies formaldehyde emission (e.g., 0.21 mg/g emission in modified resins) .

- Solid-State NMR : Monitors methylene/ether bond reduction, confirming suppressed formaldehyde release .

Advanced: What computational models predict corrosion inhibition efficiency of DTDAD derivatives?

Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electron donation/acceptance capacities. For example, aromatic spacers in terephthalic dihydrazide analogs enhance inhibition .

- Molecular Dynamics (MD) : Simulates adsorption energies on metal surfaces; higher binding energies correlate with experimental polarization resistance (e.g., 90% efficiency for optimized derivatives) .

- Validation : Electrochemical impedance spectroscopy (EIS) confirms computational predictions .

Basic: What safety protocols are essential when handling DTDAD?

Answer:

- Storage : −20°C in airtight containers to prevent disulfide bond degradation .

- PPE : Nitrile gloves and goggles to avoid dermal/ocular exposure (Sigma-Aldrich safety guidelines) .

- Ventilation : Use fume hoods during synthesis to mitigate hydrazine vapor exposure .

Advanced: How does DTDAD's molecular structure influence its nucleation efficiency in poly(L-lactic acid) (PLLA)?

Answer:

- Symmetry : Bifunctional hydrazide groups align PLLA chains, reducing crystallization half-time (DSC measures Tm shifts) .

- Aromatic vs. Aliphatic : Aromatic spacers (e.g., benzoic acid dihydrazide) enhance nucleation via π-π interactions (polarized optical microscopy confirms spherulite density) .

- Side Chains : Bulky substituents (e.g., phenyl groups) disrupt crystal growth, necessitating optimization via copolymer blending .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.